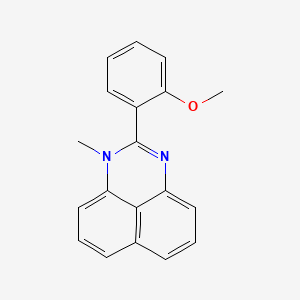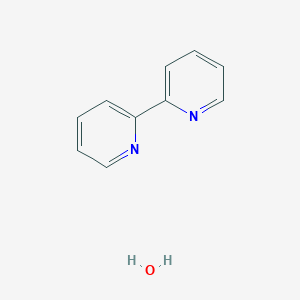![molecular formula C16H11N5O2 B14494157 5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole CAS No. 64981-09-5](/img/structure/B14494157.png)
5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole: is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrophenyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with benzaldehyde to form a hydrazone intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired imidazo[1,2-b][1,2,4]triazole .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows for the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of 5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its antifungal activity is attributed to the inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity. The compound blocks the P450-dependent enzyme (CYP51), leading to the disruption of cell membrane synthesis and ultimately causing cell death .
Comparación Con Compuestos Similares
- 4-(4-Nitrophenoxy)phenyl-5-substituted-2H-1,2,4-triazole-3-thiones
- 1,3,4-Thiadiazole derivatives
- 1,2,3-Triazole derivatives
Comparison: Compared to other similar compounds, 5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole exhibits unique properties due to the presence of both nitrophenyl and phenyl groups. This combination enhances its reactivity and potential biological activities. Additionally, its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
64981-09-5 |
|---|---|
Fórmula molecular |
C16H11N5O2 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole |
InChI |
InChI=1S/C16H11N5O2/c22-21(23)13-8-6-11(7-9-13)14-10-20-16(17-14)18-15(19-20)12-4-2-1-3-5-12/h1-10H,(H,17,18,19) |
Clave InChI |
JKJNSBHBUBUWPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=NC(=CN3N2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


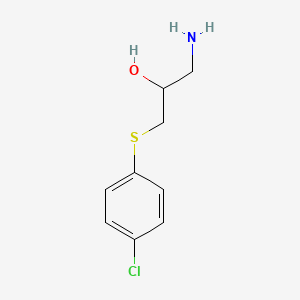
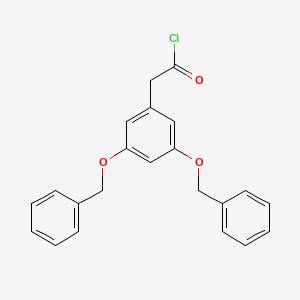
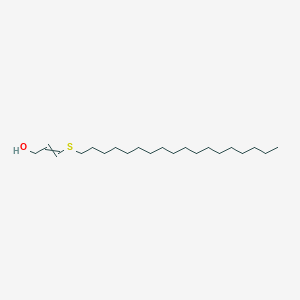
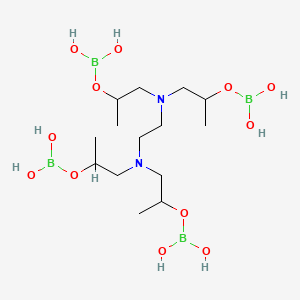
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
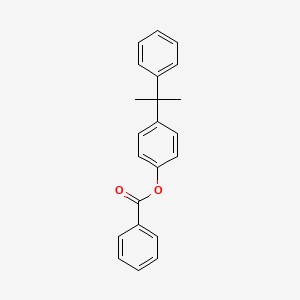
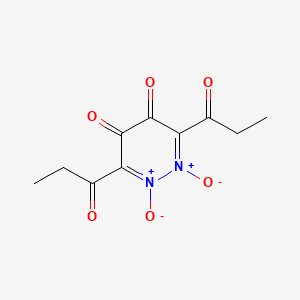
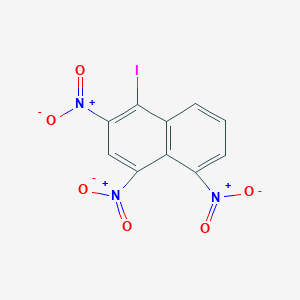
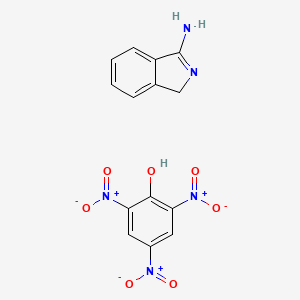
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)


